molecular formula C8H9NO2 B016588 Methyl 5-Methylnicotinate CAS No. 29681-45-6

Methyl 5-Methylnicotinate

Cat. No. B016588
Key on ui cas rn: 29681-45-6
M. Wt: 151.16 g/mol
InChI Key: KQILMMLAGGFMCM-UHFFFAOYSA-N
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Patent
US08716281B2

Procedure details

To a reaction vessel containing methyl 5-methylnicotinate (Alfa Aesar, 1 g, 6.62 mmol) in EtOH (12.03 mL) was added AcOH (1.203 mL). The reaction vessel was purged with nitrogen gas (3×) and 10 weight percent palladium on carbon (0.5 g, 4.70 mmol) was added. The reaction vessel was then purged with hydrogen (balloon, 1 atm) (3×) and maintained under hydrogen while stirring. After 48 hours, the reaction was filtered over Celite® brand filter aid and concentrated under reduced pressure to give methyl 5-methylpiperidine-3-carboxylate. ESI-MS M+H 158.0.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12.03 mL
Type
solvent
Reaction Step One
Name
Quantity
1.203 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].CC(O)=O>CCO.[Pd]>[CH3:1][CH:2]1[CH2:3][NH:4][CH2:5][CH:6]([C:7]([O:9][CH3:10])=[O:8])[CH2:11]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C=NC=C(C(=O)OC)C1
Name
Quantity
12.03 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.203 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction vessel was then purged with hydrogen (balloon, 1 atm) (3×)
TEMPERATURE
Type
TEMPERATURE
Details
maintained under hydrogen
FILTRATION
Type
FILTRATION
Details
the reaction was filtered over Celite® brand
FILTRATION
Type
FILTRATION
Details
filter aid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1CC(CNC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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